molecular formula C5H10ClNO2S B1377657 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride CAS No. 1443980-07-1

3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride

Cat. No. B1377657
M. Wt: 183.66 g/mol
InChI Key: OIDJBOIGRUDPOT-UHFFFAOYSA-N
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Description

“3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride” is a chemical compound with the CAS Number: 1443980-07-1 . It has a molecular weight of 183.66 . The compound is also known as TESPy or N-(2-sulfoethyl) propynamide.


Molecular Structure Analysis

The IUPAC name of the compound is 2-(prop-2-yn-1-ylsulfonyl)ethan-1-amine hydrochloride . The InChI code is 1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H .

Scientific Research Applications

Chemical Enhancements and Polymer Modifications

  • 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride has been explored in the field of chemical enhancements, particularly for increasing the hydrophilicity of polymers and proteins. Nucleophilic sulfoalkylation reagents have been prepared to serve this purpose, enhancing the functionality of materials in various applications (Adamczyk, Chen, & Mattingly, 2001).
  • The compound's derivatives have been used in the synthesis of antimicrobial agents. Specific derivatives like N-pyridinium, quinolinium, and isoquinolinium sulfonate were synthesized and evaluated for their antimicrobial and antifungal activities. Some showed promising results against a range of bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Biomedical Applications

  • The derivatives of 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride have also been investigated for their potential in treating Alzheimer's disease. For instance, 3-amino-1-propanesulfonic acid, a related compound, was studied for its ability to bind to amyloid β, a toxic protein associated with Alzheimer's, in a Phase II study. The study highlighted the safety, tolerability, and pharmacodynamic effect of the compound (Aisen et al., 2006).

Catalysis and Reaction Facilitation

  • The compound's derivatives have also been pivotal in catalysis. For instance, 2-aminoethanesulfonic acid was used to synthesize 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating the compound's utility in facilitating and accelerating chemical reactions. This innovative approach offers an alternative to traditional Bronsted acids, showcasing the compound's versatility in chemical synthesis (Ghasemzadeh & Akhlaghinia, 2017).

properties

IUPAC Name

2-prop-2-ynylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDJBOIGRUDPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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